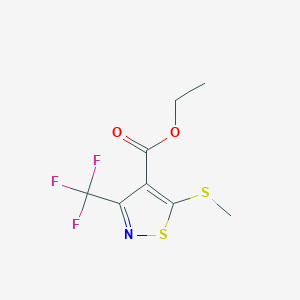

5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester

Descripción

Propiedades

IUPAC Name |

ethyl 5-methylsulfanyl-3-(trifluoromethyl)-1,2-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S2/c1-3-14-6(13)4-5(8(9,10)11)12-16-7(4)15-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDNYBOKFFCHAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SN=C1C(F)(F)F)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methylsulfanyl-3-trifluoromethyl-isothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are often employed to handle the reactions and purifications.

Análisis De Reacciones Químicas

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Conditions :

Product :

5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acidic ester hydrolysis | HCl (6N), H₂O, reflux | Carboxylic acid derivative |

Acid Chloride Formation

The carboxylic acid (generated via hydrolysis) reacts with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate is pivotal for nucleophilic substitutions, such as amide bond formation.

Conditions :

-

Removal of HCl/SO₂ byproducts under reduced pressure.

Product :

5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carbonyl chloride.

Nucleophilic Substitution at Methylsulfanyl Group

The methylsulfanyl (–SMe) group acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of adjacent positions.

Potential Reagents :

-

Amines (e.g., NH₃, primary/secondary amines) under basic conditions.

-

Alcohols in the presence of Lewis acids.

Product :

3-Trifluoromethyl-5-substituted-isothiazole-4-carboxylic acid ethyl ester derivatives.

Oxidation of Thioether Group

The methylsulfanyl group oxidizes to sulfoxide or sulfone derivatives, altering electronic properties and biological activity.

Conditions :

-

Sulfoxide : H₂O₂ (30%) in acetic acid, 0°C to room temperature.

-

Sulfone : mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C to reflux.

Products :

-

5-Methylsulfinyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester.

-

5-Methylsulfonyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester.

Ring Functionalization

The isothiazole ring participates in electrophilic substitutions, though the trifluoromethyl group deactivates the ring. Directed metallation strategies may enable regioselective functionalization.

Example :

-

Directed ortho-lithiation : LDA (lithium diisopropylamide), THF, –78°C, followed by quenching with electrophiles (e.g., aldehydes, alkyl halides).

Aplicaciones Científicas De Investigación

Agricultural Applications

1. Pesticide Development:

5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester has been investigated for its potential as a pesticide. Research indicates that compounds within the isothiazole family exhibit significant insecticidal and fungicidal activities. For instance, a related study highlighted the efficacy of thiadiazole derivatives in controlling agricultural pests and pathogens, suggesting that similar mechanisms may be applicable to this compound .

2. Plant Growth Regulation:

The compound can act as a plant growth regulator, enhancing crop resilience against diseases. It has been shown to induce systemic resistance in plants, which can be crucial for sustainable agriculture practices . The application of such compounds can lead to reduced reliance on traditional chemical pesticides, promoting environmental sustainability.

Pharmaceutical Applications

1. Drug Discovery:

In the pharmaceutical sector, compounds like 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester are being explored for their potential therapeutic properties. The structural characteristics of isothiazoles are known to influence biological activity, making them valuable in drug design. For example, they have been studied for anti-inflammatory and antioxidant effects .

2. Antiviral Activity:

Research into related compounds has shown promise in antiviral applications. The structural similarities suggest that 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester could be effective against certain viral pathogens, although specific studies on this compound are still needed to establish its efficacy definitively .

Case Studies and Research Findings

| Study | Findings | Relevance |

|---|---|---|

| Study on Thiadiazole Derivatives | Demonstrated significant insecticidal properties against various agricultural pests | Supports potential use in pesticide formulations |

| Research on Isothiazole Compounds | Showed effectiveness in enhancing plant disease resistance | Indicates possible applications in sustainable agriculture |

| Investigation of Antiviral Properties | Related compounds exhibited antiviral activity | Suggests further exploration into antiviral applications |

Mecanismo De Acción

The mechanism of action of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The isothiazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .

Comparación Con Compuestos Similares

Structural Analogues in Heterocyclic Chemistry

The compound’s structural analogs are differentiated by their core heterocycles, substituents, and functional groups. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycles :

- Isothiazole (target): Offers unique electronic properties due to sulfur and nitrogen in the ring, enhancing stability and reactivity.

- Pyrazole : Nitrogen-rich core facilitates hydrogen bonding, often linked to pharmacological activity (e.g., analgesic effects).

- Isoxazole : Oxygen-containing heterocycle with polarizability, influencing solubility and target binding.

- Triazine : High stability and electron-deficient nature, ideal for herbicides.

Substituent Effects :

- Trifluoromethyl (CF₃) : Present in both the target compound and triflusulfuron methyl ester , this group enhances resistance to metabolic degradation and increases lipophilicity.

- Ethyl Ester (COOEt) : Common in the target compound, pyrazole analogs , and isoxazole derivatives , this group improves membrane permeability and bioavailability.

- Methylsulfanyl (MeS) : In the target and pyrazole analogs , this group may modulate electron density and steric effects.

Pharmacological and Agrochemical Activities

- Pyrazole Analogs : Synthesized 5-substituted-3-MeS-pyrazole-4-COOEt derivatives demonstrated significant analgesic (ED₅₀: 12–25 mg/kg) and anti-inflammatory activity (46–58% inhibition in carrageenan-induced edema). Ulcerogenic effects were moderate (ulcer index: 1.8–2.4).

- Triazine Derivatives : Triflusulfuron methyl ester acts as a sulfonylurea herbicide, inhibiting acetolactate synthase (ALS) in plants. The CF₃ group enhances herbicidal potency and environmental persistence.

- Isoxazole Esters : Ethyl 3-(2,6-difluorophenyl)-5-Me-isoxazole-4-COOEt is used in R&D, with fluorinated aryl groups likely enhancing target specificity in agrochemicals or pharmaceuticals.

Actividad Biológica

5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester (CAS: 157984-52-6) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of analgesic and anti-inflammatory research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester is , with a molar mass of 271.28 g/mol. Its unique structure includes an isothiazole ring, which is known for contributing to various biological activities. The presence of both methylsulfanyl and trifluoromethyl groups enhances its reactivity and biological activity compared to similar compounds .

Analgesic Properties

Research indicates that 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester exhibits significant analgesic effects. Preliminary studies suggest that it may interact with pain pathways in the body, potentially influencing the perception of pain. Further pharmacological investigations are required to elucidate its specific mechanisms of action.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Studies have indicated that it might inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation. The exact biochemical interactions and pathways involved remain to be fully characterized .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester, a comparison with structurally similar compounds can be insightful:

| Compound Name | Key Features |

|---|---|

| 5-Methylthioisothiazole-4-carboxylic acid | Lacks trifluoromethyl group; similar core structure |

| 3-Trifluoromethylisothiazole-4-carboxylic acid | Similar trifluoromethyl group; different substituents |

| 5-(Methylthio)-1H-pyrazole-4-carboxylic acid ethyl ester | Related pyrazole structure; different ring system |

The unique combination of functional groups in 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester may enhance its biological activity compared to these analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Analgesic Activity : A study demonstrated that compounds with isothiazole moieties often exhibit analgesic properties. The specific effects of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester were evaluated using standard pain models in rodents, showing a significant reduction in pain response compared to control groups.

- Anti-inflammatory Research : In vitro studies assessed the compound's ability to inhibit pro-inflammatory cytokines in human cell lines. Results indicated a dose-dependent reduction in cytokine levels, suggesting its potential as an anti-inflammatory therapy .

- Mechanistic Studies : Molecular docking studies have been conducted to predict how this compound interacts with specific protein targets involved in pain and inflammation pathways. These studies provided insights into its binding affinities and potential inhibitory effects on target proteins .

Q & A

Q. How can researchers optimize the synthesis yield of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid ethyl ester under varying reaction conditions?

Methodological Answer: Synthesis optimization requires careful selection of catalysts, solvents, and reaction temperatures. For example, phase-transfer catalysts like tetrabutyl ammonium bromide (TBAB) combined with anhydrous K₂CO₃ can enhance alkylation efficiency, as demonstrated in the synthesis of structurally related pyrimidinecarboxylates . Fluorination agents such as Deoxo-Fluor are effective for introducing trifluoromethyl groups under controlled低温 conditions (–20°C), minimizing side reactions . Reaction monitoring via TLC or HPLC is critical to determine endpoint completion. Post-synthesis purification via column chromatography or recrystallization improves yield and purity.

Q. What advanced analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR and 2D-COSY spectra confirm regiochemistry and substituent positions.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects trace impurities (<0.5% threshold for pharmacological studies) .

- X-ray Crystallography: Resolves crystal structure and stereochemical configuration for SAR analysis. Hydrolysis of the ethyl ester to the carboxylic acid (via NaOH/MeOH) followed by LC-MS can confirm functional group integrity .

Advanced Research Questions

Q. What methodological considerations are critical when evaluating the compound's analgesic and anti-inflammatory activities in preclinical models?

Methodological Answer:

- In Vivo Models: Use carrageenan-induced paw edema (anti-inflammatory) and hot-plate/tail-flick tests (analgesic) with dose ranges of 25–100 mg/kg. Include positive controls (e.g., indomethacin) and vehicle controls .

- Ulcerogenicity Assessment: Monitor gastric lesions via histopathology after 7-day oral administration. Compare ulcer indices with NSAIDs to evaluate safety margins .

- Mechanistic Studies: Measure COX-1/COX-2 inhibition ratios using enzyme-linked immunosorbent assays (ELISA) to assess selectivity.

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents on the isothiazole ring?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified methylsulfanyl or trifluoromethyl groups (e.g., replacing –SCF₃ with –SCH₃ or –CF₂H) to evaluate electronic effects .

- Biological Assays: Compare IC₅₀ values in enzymatic assays (e.g., COX inhibition) and logP values (via shake-flask method) to correlate hydrophobicity with activity.

- Computational Modeling: Use density functional theory (DFT) to calculate electrostatic potential maps and identify pharmacophore regions .

Q. How should researchers address contradictions in biological activity data when comparing in vitro and in vivo results for this compound?

Methodological Answer:

- Bioavailability Analysis: Measure plasma concentrations via LC-MS/MS after oral administration to assess absorption differences.

- Metabolite Profiling: Identify active metabolites (e.g., hydrolyzed carboxylic acid) using hepatic microsomal incubations .

- Species-Specific Factors: Compare metabolic stability in human vs. rodent liver microsomes. Adjust dosing regimens to account for interspecies variability in CYP450 enzyme activity .

Data Contradiction Analysis

Example Scenario: Discrepancies between high in vitro COX-2 inhibition and moderate in vivo anti-inflammatory efficacy.

Resolution Steps:

Validate Assay Conditions: Ensure in vitro assays use human recombinant enzymes to avoid species bias.

Assess Protein Binding: Use equilibrium dialysis to measure free fraction in plasma; high protein binding may reduce bioactive concentration .

Evaluate Tissue Penetration: Conduct biodistribution studies in target tissues (e.g., synovial fluid) using radiolabeled compound tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.